![molecular formula C21H26N4O4S B4409689 5-(4-morpholinylsulfonyl)-2-(4-phenyl-1-piperazinyl)benzamide](/img/structure/B4409689.png)
5-(4-morpholinylsulfonyl)-2-(4-phenyl-1-piperazinyl)benzamide
Overview
Description
5-(4-morpholinylsulfonyl)-2-(4-phenyl-1-piperazinyl)benzamide, commonly known as MS-275, is a potent and selective inhibitor of histone deacetylase (HDAC) enzymes. HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene silencing. MS-275 has been extensively studied for its potential therapeutic applications in cancer and other diseases.
Mechanism of Action
MS-275 is a potent and selective inhibitor of 5-(4-morpholinylsulfonyl)-2-(4-phenyl-1-piperazinyl)benzamide enzymes, particularly 5-(4-morpholinylsulfonyl)-2-(4-phenyl-1-piperazinyl)benzamide1 and 5-(4-morpholinylsulfonyl)-2-(4-phenyl-1-piperazinyl)benzamide3. This compound inhibitors like MS-275 increase histone acetylation, leading to chromatin relaxation and increased gene expression. MS-275 has also been shown to affect the acetylation of non-histone proteins, including p53, HSP90, and α-tubulin.
Biochemical and Physiological Effects:
MS-275 has been shown to have a variety of biochemical and physiological effects, including induction of cell cycle arrest, apoptosis, and differentiation in cancer cells. MS-275 has also been shown to inhibit angiogenesis and to sensitize cancer cells to radiation and chemotherapy. In addition, MS-275 has been shown to have anti-inflammatory and immunomodulatory effects.
Advantages and Limitations for Lab Experiments
MS-275 has several advantages for use in lab experiments, including its potency and selectivity as an 5-(4-morpholinylsulfonyl)-2-(4-phenyl-1-piperazinyl)benzamide inhibitor, its ability to induce cell cycle arrest, apoptosis, and differentiation in cancer cells, and its ability to sensitize cancer cells to radiation and chemotherapy. However, MS-275 also has some limitations, including its potential toxicity and off-target effects, and the need for further studies to fully understand its mechanisms of action.
Future Directions
There are several future directions for research on MS-275, including its potential therapeutic applications in cancer and other diseases, its mechanisms of action and off-target effects, and the development of more potent and selective 5-(4-morpholinylsulfonyl)-2-(4-phenyl-1-piperazinyl)benzamide inhibitors. Other future directions include the use of MS-275 in combination with other therapies, such as radiation and chemotherapy, and the development of biomarkers to predict patient response to MS-275. Overall, MS-275 has great potential as a therapeutic agent in cancer and other diseases, and further research is needed to fully understand its mechanisms of action and potential applications.
Scientific Research Applications
MS-275 has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to induce cell cycle arrest, apoptosis, and differentiation in a variety of cancer cell lines, including breast, lung, prostate, and leukemia. MS-275 has also been shown to sensitize cancer cells to radiation and chemotherapy, and to inhibit angiogenesis.
properties
IUPAC Name |
5-morpholin-4-ylsulfonyl-2-(4-phenylpiperazin-1-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4S/c22-21(26)19-16-18(30(27,28)25-12-14-29-15-13-25)6-7-20(19)24-10-8-23(9-11-24)17-4-2-1-3-5-17/h1-7,16H,8-15H2,(H2,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXKRGPBTDFGRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)S(=O)(=O)N4CCOCC4)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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